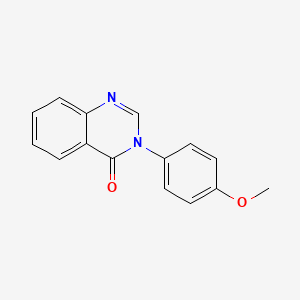![molecular formula C22H26F2N6O2 B10947193 {5-[4-(difluoromethoxy)phenyl]-1H-pyrazol-3-yl}{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10947193.png)
{5-[4-(difluoromethoxy)phenyl]-1H-pyrazol-3-yl}{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-3-YL}{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of pyrazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-3-YL}{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Coupling of the Pyrazole and Piperazine Rings: The final step involves coupling the pyrazole and piperazine rings through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the difluoromethoxy group, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Hydroxylated derivatives of the difluoromethoxy group.
Substitution: Various substituted derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, {5-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-3-YL}{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry
In industry, {5-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-3-YL}{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is used in the development of new materials. Its unique properties make it suitable for use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of {5-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-3-YL}{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound binds to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π interactions. This binding can lead to the modulation of various biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- {5-[4-(METHOXY)PHENYL]-1H-PYRAZOL-3-YL}{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
- {5-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-3-YL}{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Uniqueness
The uniqueness of {5-[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-3-YL}{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE lies in its difluoromethoxy group. This group imparts unique electronic and steric properties to the compound, enhancing its ability to interact with specific molecular targets. This makes it distinct from similar compounds that lack this group or have different substituents.
Properties
Molecular Formula |
C22H26F2N6O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[3-[4-(difluoromethoxy)phenyl]-1H-pyrazol-5-yl]-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26F2N6O2/c1-3-30-14-17(15(2)27-30)13-28-8-10-29(11-9-28)21(31)20-12-19(25-26-20)16-4-6-18(7-5-16)32-22(23)24/h4-7,12,14,22H,3,8-11,13H2,1-2H3,(H,25,26) |
InChI Key |
WOTOIHJCOAOGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(4-ethylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947117.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947120.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10947121.png)
![1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10947125.png)
![2-[({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10947132.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10947153.png)
![{5-[(4-ethylphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10947168.png)
![N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10947178.png)
![4-bromo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10947184.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10947185.png)
![2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B10947187.png)
![4-chloro-1-ethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10947201.png)
![ethyl 2-{[({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10947213.png)
